

# physical and chemical properties of Methyl 2-aminothiophene-3-carboxylate

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## Compound of Interest

Compound Name: Methyl 2-aminothiophene-3-carboxylate

Cat. No.: B186581

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## An In-depth Technical Guide to Methyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Methyl 2-aminothiophene-3-carboxylate** is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its thiophene core, functionalized with both an amine and a carboxylate group, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-aminothiophene-3-carboxylate**, detailed experimental protocols for its synthesis and purification, and an exploration of its significance as a precursor to potent kinase inhibitors. Particular focus is given to the role of its derivatives in modulating key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR, MAPK, and PLK1 pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

## Core Properties of Methyl 2-aminothiophene-3-carboxylate

This section summarizes the key physical and chemical identifiers and properties of **Methyl 2-aminothiophene-3-carboxylate**.

## Identifiers and General Properties

Property	Value	Reference(s)
IUPAC Name	Methyl 2-aminothiophene-3-carboxylate	
CAS Number	4651-81-4	
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub> S	
Molecular Weight	157.19 g/mol	
Appearance	White to light yellow crystalline powder. <sup>[1]</sup>	[1]
Odor	Faint, characteristic.	

## Physicochemical Data

Property	Value	Reference(s)
Melting Point	76-81 °C	
Boiling Point	259.451 °C at 760 mmHg (Predicted)	
Solubility	Limited solubility in water. Soluble in ethanol, methanol, and dimethylformamide (DMF).	
pKa (Predicted)	0.10 ± 0.10	[2]

## Spectral Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum is not readily available in the literature, typical chemical shifts for protons on the thiophene ring are observed. The amino protons and the methyl ester

protons will also have characteristic signals. A representative  $^1\text{H}$  NMR spectrum can be found in the literature.[3]

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2-aminothiophene-3-carboxylate** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Vibration Mode
~3400-3300	N-H	Asymmetric and symmetric stretching
~2950	C-H (methyl)	Stretching
~1670	C=O (ester)	Stretching
~1600-1450	C=C (thiophene)	Stretching
~1250	C-O (ester)	Stretching

## Mass Spectrometry (MS)

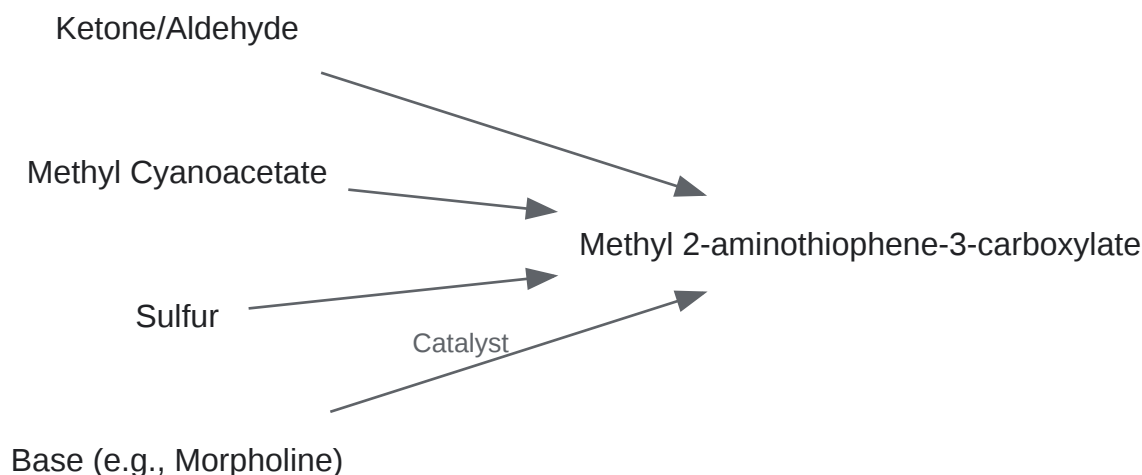
The electron ionization mass spectrum of **Methyl 2-aminothiophene-3-carboxylate** would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  157. Common fragmentation patterns would involve the loss of the methoxy group ( $-\text{OCH}_3$ ) to give a fragment at  $m/z$  126, or the loss of the entire ester group ( $-\text{COOCH}_3$ ) to yield a fragment at  $m/z$  98.[4]

## Experimental Protocols

### Synthesis via Gewald Reaction

The most common and versatile method for the synthesis of **Methyl 2-aminothiophene-3-carboxylate** is the Gewald three-component reaction.[5]

Reaction Scheme:



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Figure 1: Gewald Reaction for the synthesis of **Methyl 2-aminothiophene-3-carboxylate**.

Materials:

- Ketone or aldehyde (e.g., cyclohexanone)
- Methyl cyanoacetate
- Elemental sulfur
- Base catalyst (e.g., morpholine or triethylamine)
- Solvent (e.g., methanol or ethanol)

Procedure:

- To a stirred solution of the ketone/aldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in the chosen solvent, add elemental sulfur (1.1 eq).
- To this mixture, add the base catalyst (0.5 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux (typically 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- The product often precipitates from the solution. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce crystallization.
- Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

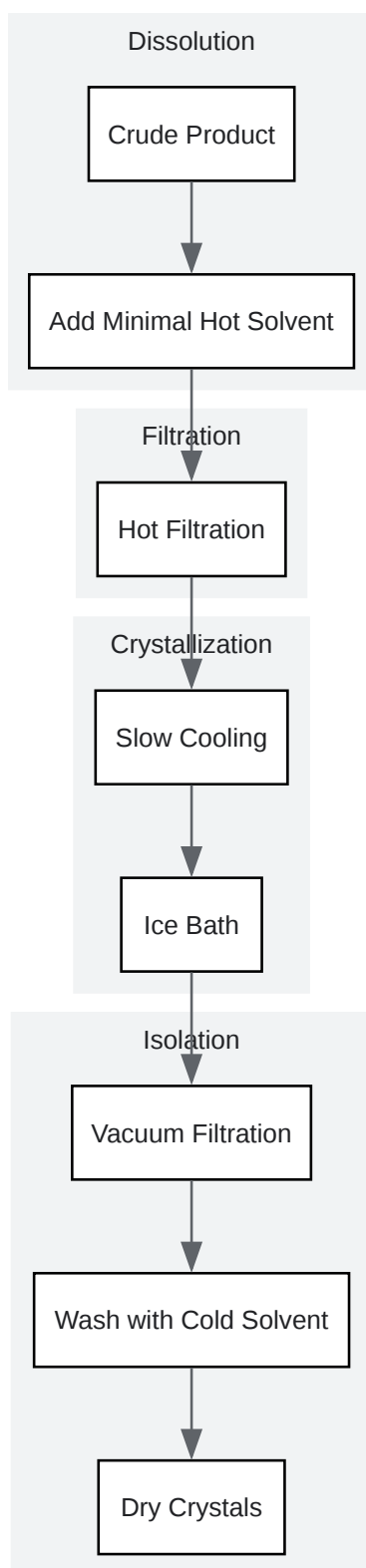
## Purification Protocols

### 3.2.1. Recrystallization

**Solvent Selection:** A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol are commonly used for **Methyl 2-aminothiophene-3-carboxylate**.

**Procedure:**

- Dissolve the crude product in a minimal amount of hot recrystallization solvent.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.
- Hot filter the solution to remove any insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
- Further cooling in an ice bath can maximize the yield of the purified product.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.



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Figure 2: General workflow for the recrystallization of **Methyl 2-aminothiophene-3-carboxylate**.

### 3.2.2. Column Chromatography

Stationary Phase: Silica gel (200-300 mesh)

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ratio is optimized using TLC to achieve good separation (R<sub>f</sub> value of the product is typically around 0.3-0.4).

Procedure:

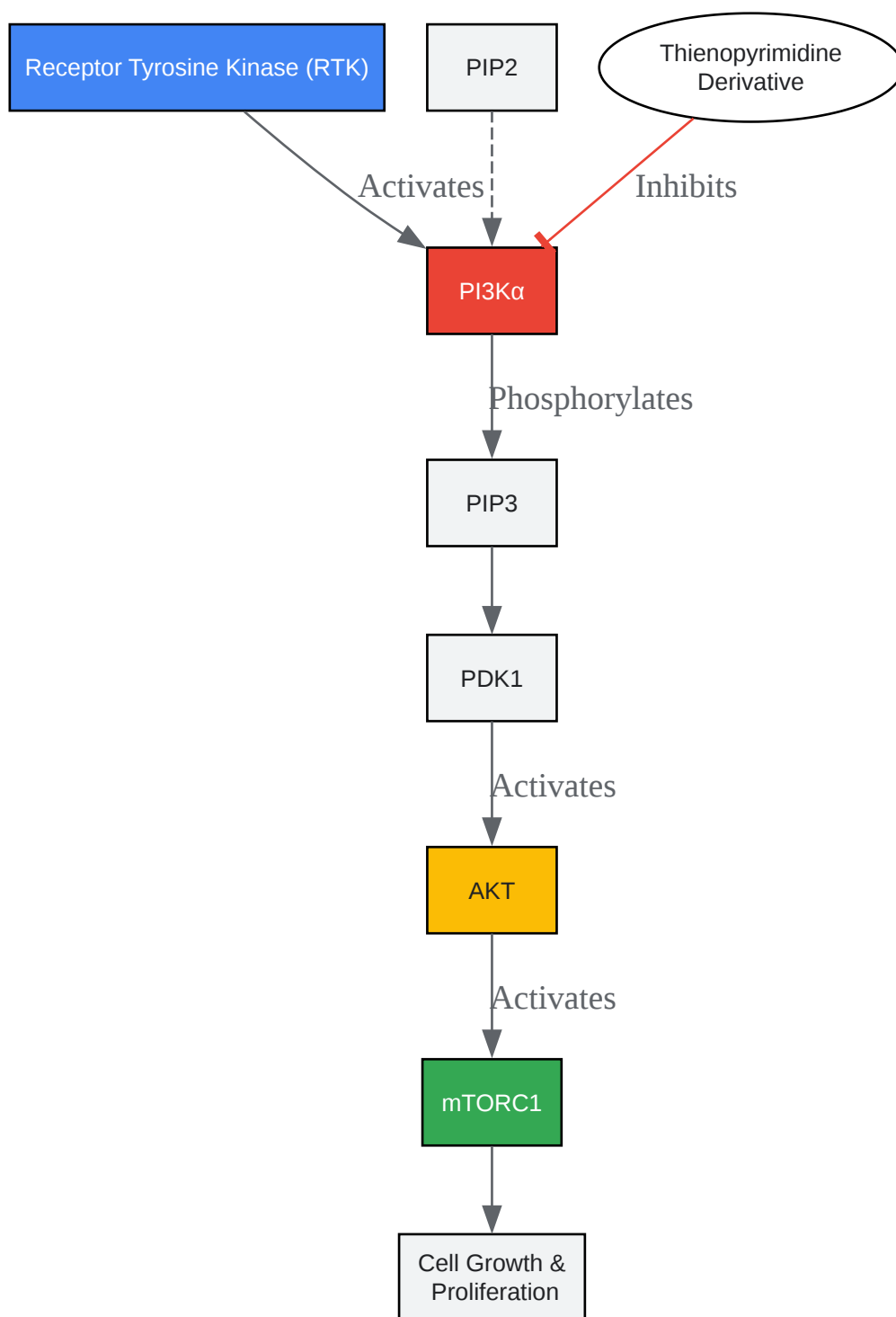
- Prepare a slurry of silica gel in the eluent and pack a chromatography column.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
- Carefully load the dried, adsorbed sample onto the top of the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **Methyl 2-aminothiophene-3-carboxylate**.

## Role in Drug Development: A Precursor to Kinase Inhibitors

**Methyl 2-aminothiophene-3-carboxylate** is a key starting material for the synthesis of thienopyrimidines, a class of compounds that has shown significant promise as inhibitors of various protein kinases.<sup>[6][7][8]</sup> Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

## Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in human cancers. Thienopyrimidine derivatives synthesized from **Methyl 2-aminothiophene-3-carboxylate** have been developed as potent and selective inhibitors of PI3K, particularly the PI3K $\alpha$  isoform.[6][7]





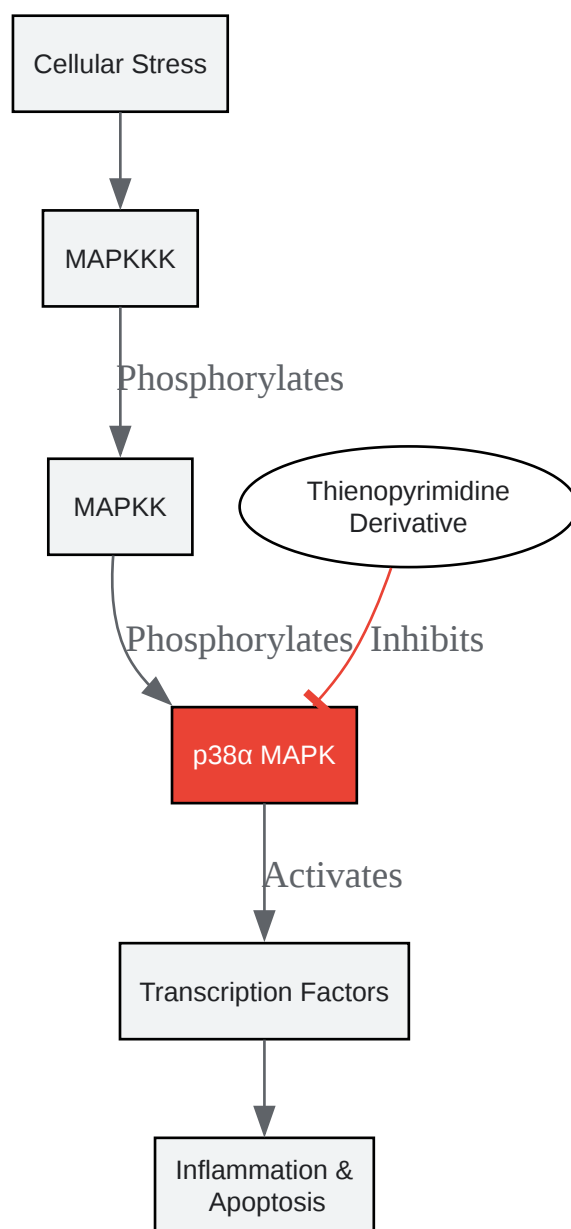
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Figure 3: Inhibition of the PI3K/AKT/mTOR pathway by thienopyrimidine derivatives.

By inhibiting PI3K $\alpha$ , these compounds block the conversion of PIP2 to PIP3, thereby preventing the downstream activation of AKT and mTORC1. This leads to the suppression of cell growth and proliferation in cancer cells with an overactive PI3K pathway.

## Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis. The p38 MAPK subfamily is particularly involved in cellular responses to stress. Certain thienopyrimidine derivatives have been identified as inhibitors of p38 $\alpha$  MAPK.[8]



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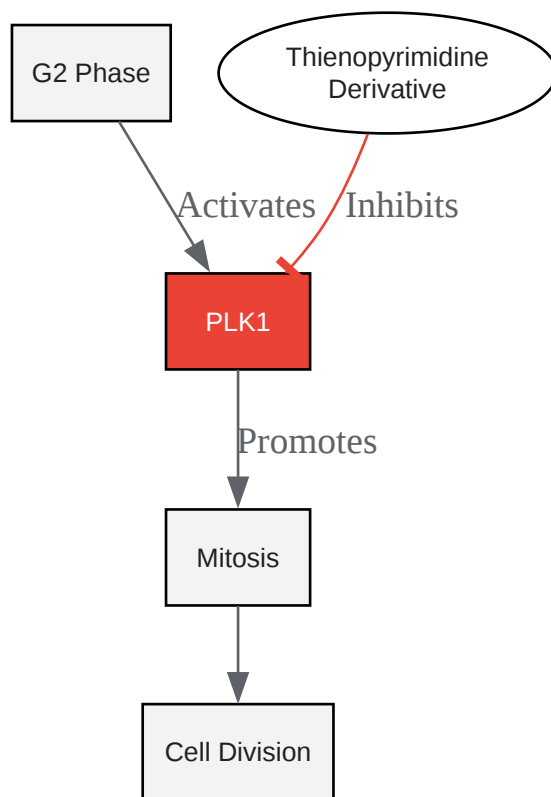
Figure 4: Inhibition of the p38 MAPK pathway by thienopyrimidine derivatives.

Inhibition of p38α MAPK by these compounds can modulate inflammatory responses and induce apoptosis in cancer cells, highlighting another avenue for their therapeutic application.

## Targeting the PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, with critical functions in mitosis. Overexpression of PLK1 is common in many cancers and is associated with poor prognosis.

Thienopyrimidine-based compounds have been investigated as potent inhibitors of PLK1.[9]



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Figure 5: Inhibition of the PLK1 signaling pathway by thienopyrimidine derivatives.

By inhibiting PLK1, these derivatives disrupt mitotic progression, leading to cell cycle arrest and ultimately, apoptosis in cancer cells. This mechanism of action makes PLK1 an attractive target for cancer therapy, and **Methyl 2-aminothiophene-3-carboxylate** serves as a valuable starting point for the development of such inhibitors.

## Conclusion

**Methyl 2-aminothiophene-3-carboxylate** is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an ideal scaffold for the generation of extensive compound libraries. The demonstrated efficacy of its thienopyrimidine derivatives as potent kinase inhibitors targeting fundamental cancer-related signaling pathways underscores its importance in modern medicinal chemistry. This technical guide has provided a detailed overview of its properties, synthesis, and

therapeutic potential, offering a solid foundation for further research and development in this exciting area.

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